molecular formula C13H18BrNO B1581620 N-(5-Bromo-2-methoxybenzyl)cyclopentanamine CAS No. 418779-19-8

N-(5-Bromo-2-methoxybenzyl)cyclopentanamine

Cat. No.: B1581620
CAS No.: 418779-19-8
M. Wt: 284.19 g/mol
InChI Key: KBSIDOFHGNVUBC-UHFFFAOYSA-N
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Description

N-(5-Bromo-2-methoxybenzyl)cyclopentanamine is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a cyclopentanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromo-2-methoxybenzyl)cyclopentanamine typically involves the reaction of 5-bromo-2-methoxybenzyl chloride with cyclopentanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromo-2-methoxybenzyl)cyclopentanamine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a methoxybenzylcyclopentanamine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of 5-bromo-2-methoxybenzaldehyde or 5-bromo-2-methoxybenzoic acid.

    Reduction: Formation of 2-methoxybenzylcyclopentanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-Bromo-2-methoxybenzyl)cyclopentanamine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-Bromo-2-methoxybenzyl)cyclopentanamine is not well-defined in the literature. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Bromo-2-methoxybenzyl)-2-chloroacetamide
  • 2-Bromo-5-methoxybenzyl bromide
  • N-(4-Bromo-2-fluorophenyl)-2-chloroacetamide

Uniqueness

N-(5-Bromo-2-methoxybenzyl)cyclopentanamine is unique due to the presence of the cyclopentanamine moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(5-bromo-2-methoxyphenyl)methyl]cyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO/c1-16-13-7-6-11(14)8-10(13)9-15-12-4-2-3-5-12/h6-8,12,15H,2-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBSIDOFHGNVUBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CNC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40357924
Record name N-(5-Bromo-2-methoxybenzyl)cyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

418779-19-8
Record name N-(5-Bromo-2-methoxybenzyl)cyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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